{[2-(4-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane
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Overview
Description
{[2-(4-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane is an organosilicon compound that features a methoxyphenyl group attached to an ethenyl group, which is further connected to a trimethylsilane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(4-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane typically involves the reaction of 4-methoxyphenylacetylene with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation and moisture interference. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
{[2-(4-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, alkoxides, or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Ethyl-substituted derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
{[2-(4-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Materials Science: The compound is utilized in the preparation of silane coupling agents, which improve the adhesion between organic and inorganic materials.
Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds.
Polymer Chemistry: The compound is used in the modification of polymers to enhance their properties.
Mechanism of Action
The mechanism of action of {[2-(4-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane involves its ability to undergo various chemical transformations due to the presence of reactive functional groups. The ethenyl group can participate in addition reactions, while the trimethylsilyl group can be cleaved under specific conditions to form reactive intermediates. These intermediates can then interact with molecular targets, leading to the desired chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- Trimethyl(phenylethynyl)silane
- Trimethyl(phenyl)ethenylsilane
- Trimethyl(4-methoxyphenyl)silane
Uniqueness
{[2-(4-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane is unique due to the presence of both a methoxyphenyl group and a trimethylsilyl group, which confer distinct reactivity and properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in organic synthesis and materials science .
Properties
CAS No. |
921610-49-3 |
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Molecular Formula |
C12H18O2Si |
Molecular Weight |
222.35 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)ethenoxy-trimethylsilane |
InChI |
InChI=1S/C12H18O2Si/c1-13-12-7-5-11(6-8-12)9-10-14-15(2,3)4/h5-10H,1-4H3 |
InChI Key |
NHFAAZRYIUMRCE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=CO[Si](C)(C)C |
Origin of Product |
United States |
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